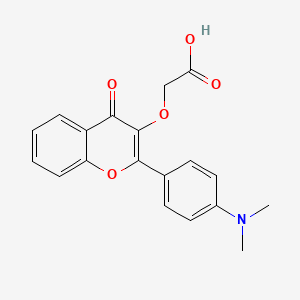
((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “NIOSH/AH1286000” is known chemically as Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- . This compound has a molecular formula of C19-H17-N-O5 and a molecular weight of 339.37 . It is primarily recognized for its applications in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves several steps:
Formation of the benzopyran ring: This is typically achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the dimethylamino group:
Esterification: The final step involves the esterification of the intermediate compound with acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic effects and is used in drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)-
- Benzopyran derivatives : Compounds with similar benzopyran structures but different substituents.
- Dimethylamino compounds : Compounds with the dimethylamino group attached to different core structures.
Uniqueness
The uniqueness of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- lies in its specific combination of the benzopyran ring and the dimethylamino group, which imparts unique chemical and biological properties .
特性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
2-[2-[4-(dimethylamino)phenyl]-4-oxochromen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C19H17NO5/c1-20(2)13-9-7-12(8-10-13)18-19(24-11-16(21)22)17(23)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3,(H,21,22) |
InChIキー |
FCFVXTOPXJMXJB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















